The FSH receptor-binding inhibitor fragment (bi-10) is a potent antagonist specifically designed to inhibit the binding of follicle-stimulating hormone (FSH) to its receptor, the follicle-stimulating hormone receptor (FSHR). This compound plays a significant role in reproductive biology by altering hormonal actions at the receptor level. Its potential applications include suppression of ovulation and induction of follicular atresia in animal models, as well as implications in ovarian cancer research by down-regulating FSHR and estrogen receptor beta expressions in ovarian tissues .
FSH receptor-binding inhibitor fragment (bi-10) is classified as a small molecule antagonist. It is synthesized through standard solid-phase peptide synthesis techniques, specifically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is a common method for producing peptide-based compounds . The compound is cataloged under the CAS number 163973-98-6, with a molecular formula of C42H67N13O19 and a molecular weight of approximately 1058.06 g/mol .
The synthesis of FSH receptor-binding inhibitor fragment (bi-10) employs solid-phase Fmoc chemistry. The process begins with Fmoc-amide resin, where protected amino acids are sequentially added to build the peptide chain. Following the assembly of the desired sequence, the final product is cleaved from the resin and purified to obtain the active compound in its usable form . This method allows for precise control over the peptide structure and ensures high purity levels necessary for biological testing.
The molecular structure of FSH receptor-binding inhibitor fragment (bi-10) consists of a complex arrangement of amino acids that confer its antagonistic properties. The detailed structural analysis includes:
FSH receptor-binding inhibitor fragment (bi-10) does not typically undergo traditional chemical reactions like oxidation or reduction. Instead, its primary function revolves around binding interactions with FSHR. By preventing FSH from binding to its receptor, bi-10 alters the downstream signaling pathways associated with FSH activation, which includes inhibition of cyclic adenosine monophosphate production and subsequent protein kinase A activation . This mechanism underscores its role as an effective antagonist.
The mechanism by which FSH receptor-binding inhibitor fragment (bi-10) operates involves direct competition with FSH for binding to FSHR. Upon administration, bi-10 binds to the extracellular domain of the receptor, effectively blocking FSH from initiating its signaling cascade. This blockade inhibits several downstream effects associated with FSH action, such as:
The physical properties of FSH receptor-binding inhibitor fragment (bi-10) include:
Chemical properties include:
FSH receptor-binding inhibitor fragment (bi-10) has several significant applications in scientific research:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: